A Comprehensive Technical Guide to the Chemical Structure of N-(3-acetylphenyl)-2-methyl-3-furamide
A Comprehensive Technical Guide to the Chemical Structure of N-(3-acetylphenyl)-2-methyl-3-furamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical structure, properties, and synthesis of N-(3-acetylphenyl)-2-methyl-3-furamide. As a molecule incorporating a furan core, an amide linkage, and an acetylphenyl moiety, it represents a class of compounds with significant potential in medicinal chemistry and materials science. This document delineates its molecular architecture through retrosynthetic analysis, proposes a detailed synthetic protocol, and discusses its key physicochemical and spectroscopic characteristics. The guide is structured to offer field-proven insights and a self-validating logical framework, grounded in authoritative chemical principles.
Part 1: Molecular Identity and Chemical Descriptors
N-(3-acetylphenyl)-2-methyl-3-furamide is a complex organic molecule classified as a substituted carboxamide. It features a furan ring system, a central amide functional group, and an acetophenone-derived phenyl ring. The molecular formula for this compound is C14H13NO3, and it has a molecular weight of 243.26 g/mol .[1][2]
The structure is unambiguously defined by the IUPAC name, N-(3-acetylphenyl)-2-methylfuran-3-carboxamide, which specifies the connectivity of its constituent parts. The CAS Number for this compound is 352704-52-0.[2]
| Identifier | Value |
| IUPAC Name | N-(3-acetylphenyl)-2-methylfuran-3-carboxamide |
| Synonym | N-(3-ethanoylphenyl)-2-methyl-furan-3-carboxamide[2] |
| CAS Number | 352704-52-0[2] |
| Molecular Formula | C14H13NO3[1][2] |
| Molecular Weight | 243.26 g/mol [1][2] |
| Canonical SMILES | CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)C(=O)C |
| InChI Key | YLGMJDBRJUVEBO-UHFFFAOYSA-N |
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// Invisible nodes for furan ring structure i1 [label="", pos="-2.9, -0.6!", width=0.1, height=0.1, style=invis];
// Bonds N1 -- C1 [len=1.5]; C1 -- O1 [len=1.5, style=double]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5, style=double]; C3 -- C4 [len=1.5]; C4 -- O2 [len=1.5]; O2 -- i1 [len=0.9, style=invis]; i1 -- C2 [len=0.9, style=invis]; C2 -- C5 [len=1.5]; N1 -- C6 [len=1.5]; N1 -- H1[len=1.2]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5, style=double]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5, style=double]; C10 -- C11 [len=1.5]; C11 -- C6 [len=1.5, style=double]; C10 -- C12 [len=1.5]; C12 -- O3 [len=1.5, style=double]; C12 -- C13 [len=1.5]; }
Figure 1: 2D Chemical Structure of N-(3-acetylphenyl)-2-methyl-3-furamide.
Part 2: Structural Elucidation via Retrosynthetic Analysis
The structural complexity of N-(3-acetylphenyl)-2-methyl-3-furamide is best understood by conceptually deconstructing the molecule into its primary synthetic precursors. This process, known as retrosynthesis, involves identifying the key bond formations that would lead to the final product. For this molecule, the most logical disconnection is at the amide bond (C-N bond).
This retrosynthetic step reveals two constituent building blocks:
-
2-Methyl-3-furoic acid : The acyl donor, providing the furan and carboxamide carbonyl components.
-
3-Aminoacetophenone : The amine nucleophile, providing the N-phenylacetyl moiety.
Figure 2: Retrosynthetic analysis of the target molecule into its precursors.
Precursor 1: 2-Methyl-3-furoic acid
This precursor is a substituted furan, a five-membered aromatic heterocycle containing one oxygen atom. It is a carboxylic acid, making it a versatile building block in organic synthesis.[3]
| Property | Value | Reference(s) |
| CAS Number | 6947-94-0 | [4][5] |
| Molecular Formula | C6H6O3 | [4][5][6] |
| Molecular Weight | 126.11 g/mol | [4][5][6] |
| Melting Point | 99-103 °C | [4][7] |
| SMILES | Cc1occc1C(=O)O | [6] |
Precursor 2: 3-Aminoacetophenone
Also known as m-aminoacetophenone or 3-acetylaniline, this precursor is a monosubstituted benzene derivative containing both an amine and a ketone functional group.[8] Its bifunctional nature makes it a key intermediate in the synthesis of various pharmaceuticals and organic materials.[9][10]
| Property | Value | Reference(s) |
| CAS Number | 99-03-6 | [8][10] |
| Molecular Formula | C8H9NO | [10] |
| Molecular Weight | 135.16 g/mol | [10] |
| Melting Point | 94-98 °C | [9][10] |
| Boiling Point | 289-290 °C | [9][10] |
| SMILES | CC(=O)c1cccc(N)c1 |
Part 3: Proposed Synthesis and Mechanistic Insights
The formation of N-(3-acetylphenyl)-2-methyl-3-furamide is achieved through a standard amide coupling reaction. This involves the activation of the carboxylic acid group of 2-methyl-3-furoic acid to make it susceptible to nucleophilic attack by the amino group of 3-aminoacetophenone.
Causality of Experimental Choice: Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and results in the formation of water, which can lead to equilibrium issues. To achieve high yields under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the primary function of a coupling agent or the conversion to an acyl chloride.
Experimental Protocol: Acyl Chloride Method
This robust, two-step method ensures efficient amide bond formation.
Step 1: Synthesis of 2-Methyl-3-furoyl chloride
-
In a fume hood, add 2-methyl-3-furoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add thionyl chloride (SOCl2, ~2.0 eq) dropwise to the flask at room temperature.
-
Gently heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO2 gas evolution.
-
After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude 2-methyl-3-furoyl chloride, which is often used immediately in the next step.
Step 2: Amide Coupling
-
Dissolve 3-aminoacetophenone (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (~1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) in a separate flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the amine solution in an ice bath (0 °C).
-
Add the freshly prepared 2-methyl-3-furoyl chloride (dissolved in a small amount of the same anhydrous solvent) dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Perform a standard aqueous workup, typically washing the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain pure N-(3-acetylphenyl)-2-methyl-3-furamide.
Figure 3: Proposed workflow for the synthesis of the target compound.
Part 4: Predicted Physicochemical and Spectroscopic Properties
While experimental data for this specific molecule is not widely published, its spectroscopic features can be reliably predicted based on its functional groups. These predictions are invaluable for characterization during and after synthesis.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Amide Proton (N-H): Broad singlet, δ 8.5-9.5 ppm. - Aromatic Protons (phenyl ring): Multiplets in the δ 7.2-8.0 ppm region. - Furan Protons: Two doublets around δ 6.5-7.5 ppm. - Acetyl Protons (-COCH₃): Singlet around δ 2.6 ppm. - Methyl Protons (furan-CH₃): Singlet around δ 2.4 ppm. |
| ¹³C NMR | - Amide Carbonyl (C=O): δ 160-165 ppm. - Ketone Carbonyl (C=O): δ 197-200 ppm. - Aromatic & Furan Carbons: Multiple signals in the δ 110-155 ppm region. - Acetyl Carbon (-COCH₃): δ 26-28 ppm. - Methyl Carbon (furan-CH₃): δ 13-15 ppm. |
| IR Spectroscopy | - N-H Stretch: Sharp peak around 3300 cm⁻¹. - C-H Stretches (Aromatic/Alkyl): ~3100-2850 cm⁻¹. - Ketone C=O Stretch: Strong, sharp peak ~1685 cm⁻¹. - Amide I Band (C=O Stretch): Strong, sharp peak ~1660 cm⁻¹. - Amide II Band (N-H Bend): Peak around 1530 cm⁻¹. |
Part 5: Potential Applications and Scientific Significance
The structural motifs within N-(3-acetylphenyl)-2-methyl-3-furamide suggest potential utility in several areas of chemical and biological research.
-
Drug Development: Furan-containing compounds are known scaffolds for a wide range of biologically active molecules. The anilide substructure is also prevalent in pharmaceuticals. For instance, the related compound Fenfuram (2-methyl-N-phenylfuran-3-carboxamide) is known as a seed-treatment fungicide.[11] The presence of the acetylphenyl group provides a site for further chemical modification, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.
-
Enzyme Inhibition: The synthesis of related amide and thiourea derivatives of acetophenone has been explored for their potential as enzyme inhibitors, targeting enzymes like acetylcholinesterase and urease.[12] The specific arrangement of hydrogen bond donors and acceptors in N-(3-acetylphenyl)-2-methyl-3-furamide makes it a candidate for investigation as an inhibitor for various enzyme classes.
-
Organic Intermediates: As a bifunctional molecule, it can serve as a valuable intermediate for synthesizing more complex heterocyclic systems or polymers. The ketone functionality can undergo reactions such as reduction, condensation, or oximation, while the furan and phenyl rings can be subjected to electrophilic substitution.
References
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ChemBK. (n.d.). 3-Aminoacetophenone. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Aminoacetophenone (CAS 99-03-6). Retrieved from [Link]
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Cheméo. (n.d.). 2-Methyl-3-furancarboxylic acid. Retrieved from [Link]
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ChemBK. (n.d.). 2-METHYL-3-FURANCARBOXYLIC ACID. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-3-furoic acid. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3'-aminoacetophenone. Retrieved from [Link]
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Georganics. (n.d.). 2-Methyl-3-furoic acid. Retrieved from [Link]
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PubChem. (n.d.). Fenfuram. Retrieved from [Link]
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Khan, I., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PLoS ONE, 17(8), e0272333. Retrieved from [Link]
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